

# Deuterated Diethanolamine: Technical Reference & Application Guide

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## Compound of Interest

Compound Name: *BIS(2-HYDROXYETHYL)AMINE-D11*

CAS No.: *1219804-08-6*

Cat. No.: *B599263*

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## Core Identity & Nomenclature

Deuterated diethanolamine (DEA-d8) is the isotopologue of diethanolamine where the eight hydrogen atoms attached to the carbon skeleton are replaced by deuterium (

H). This modification increases the molecular weight by approximately 8 Daltons, allowing for mass-resolved differentiation from the native analyte in mass spectrometry while retaining identical chromatographic behavior.[1]

## Validated Nomenclature Table

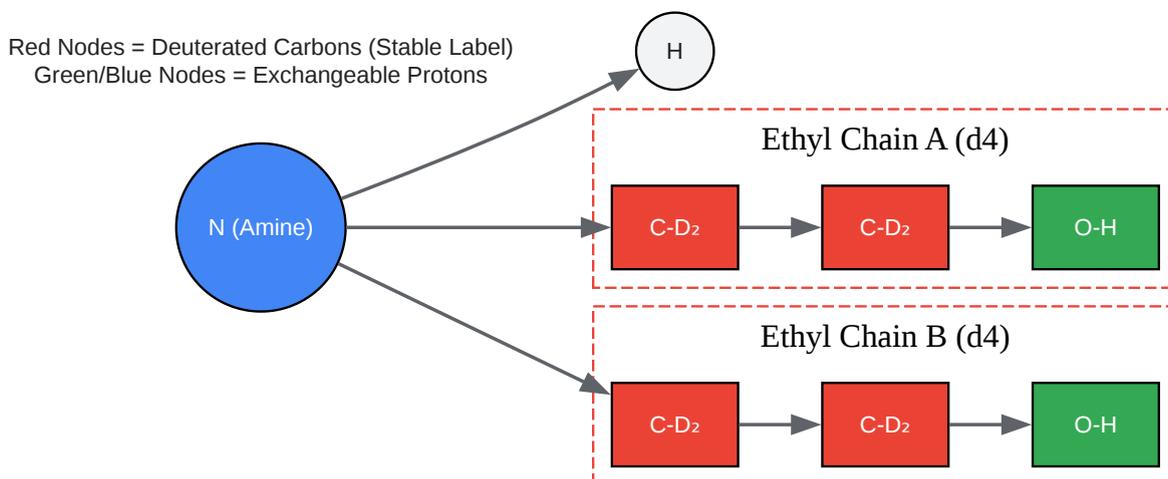
Naming Convention	Name / Identifier	Technical Note
CAS Number	103691-51-6	Specific to the fully deuterated ( ) form.
Unlabeled CAS	111-42-2	For reference (native Diethanolamine).[2]
IUPAC Name	2,2'-Azanediyl-di(1,1,2,2-tetradeuterioethan-1-ol)	Preferred systematic name denoting substitution on both ethyl chains.[1]
Systematic Name	1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol	Alternative systematic description often found in cheminformatics databases.[1][3]
Common Synonyms	Bis(2-hydroxyethyl-d4)amineDiethanolamine-d82,2'-Iminodiethanol-d8DEA-d8	"DEA-d8" is the standard abbreviation in bioanalytical protocols.[1]
Chemical Formula		Note: Amine and hydroxyl protons (H) typically exchange and remain H in protic solvents.
Exact Mass	113.1292 Da	Shifted from 105.0790 Da (Native).

## Structural Visualization

The following diagram illustrates the chemical structure of DEA-d8, highlighting the specific deuteration sites (

) versus the exchangeable protons (

) on the heteroatoms.



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Figure 1: Structural topology of Diethanolamine-d8. Note that the carbon-bound deuterium atoms are non-exchangeable, providing a stable isotopic label for quantification.[1]

## Critical Applications in Drug Development

### The Nitrosamine Crisis (NDELA Precursor Tracking)

In the context of the recent regulatory scrutiny on nitrosamine impurities (e.g., FDA and EMA guidelines), Diethanolamine (DEA) is a high-risk precursor.[1] It can react with nitrosating agents to form N-Nitrosodiethanolamine (NDELA), a potent carcinogen.

Drug developers must quantify residual DEA levels in excipients and active pharmaceutical ingredients (APIs) to assess the risk of NDELA formation. DEA-d8 is the mandatory Internal Standard for this analysis because:

- **Matrix Compensation:** It co-elutes with DEA, perfectly compensating for ion suppression or enhancement effects in the ESI source.
- **Carrier Effect:** In trace analysis, the higher concentration of the deuterated standard can block active sites in the chromatographic flow path, improving the recovery of the trace analyte (DEA).[1]

## Synthesis Pathway

The synthesis of DEA-d8 mirrors the industrial production of DEA but utilizes isotopically labeled precursors.

- Precursor: Ethylene Oxide-d4 ( ).
- Reagent: Ammonia ( ).
- Reaction: .
- Purity Requirement: High isotopic purity (>98 atom % D) is required to prevent "cross-talk" (unlabeled impurity in the standard contributing to the analyte signal).

## Experimental Protocol: LC-MS/MS Quantification

The following protocol outlines the determination of DEA impurities in aqueous matrices or API solutions using DEA-d8 as the surrogate internal standard. This method complies with ASTM D7599 principles adapted for high-sensitivity pharmaceutical analysis.[4]

## Reagents & Preparation

- Stock Solution A (Analyte): Native Diethanolamine (1.0 mg/mL in Methanol).
- Stock Solution B (IS): Diethanolamine-d8 (1.0 mg/mL in Methanol).
- Working IS Solution: Dilute Stock B to 5 µg/mL in water.

## Sample Preparation Workflow

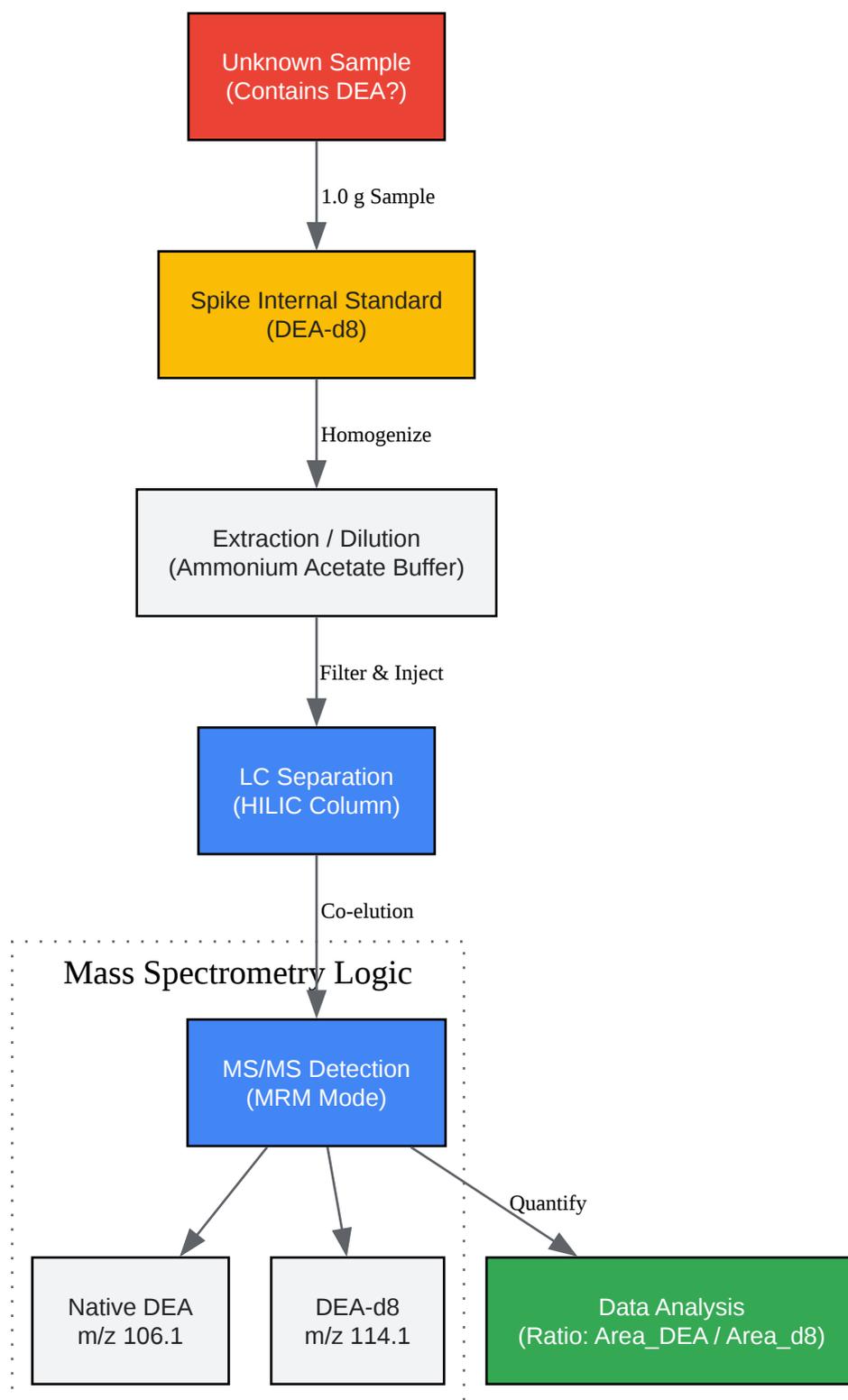
- Weighing: Accurately weigh 1.0 g of sample (API or Excipient) into a centrifuge tube.
- Spiking (Critical Step): Add 50 µL of Working IS Solution (DEA-d8) to the sample before any dilution. This ensures the IS experiences the same extraction efficiency as the analyte.[1]

- Dissolution: Add 10 mL of 10 mM Ammonium Acetate (pH 9.0). Vortex for 5 minutes.
- Filtration: Filter through a 0.2 µm PVDF membrane (DEA can bind to Nylon; avoid Nylon filters).
- Injection: Transfer to an autosampler vial for LC-MS/MS.

## LC-MS/MS Parameters

Parameter	Setting	Rationale
Column	HILIC or PGC (Porous Graphitic Carbon)	DEA is highly polar and will not retain on C18. PGC provides retention without ion-pairing reagents.
Mobile Phase A	10 mM Ammonium Acetate (pH 9.2)	High pH keeps amine neutral/deprotonated for better peak shape on some columns, though HILIC often prefers acidic. Check column specs. <a href="#">[5]</a> <a href="#">[6]</a>
Mobile Phase B	Acetonitrile	Organic modifier.
Ionization	ESI Positive (+ve)	Protonation of the secondary amine ( ).
MRM Transition (Native)		Loss of water ( ).
MRM Transition (DEA-d8)		Loss of water ( ). Mass shift = +8.

## Analytical Logic Flow



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Figure 2: Logical workflow for the quantification of Diethanolamine using DEA-d8 as a surrogate internal standard.

## Data Interpretation & Quality Control

### Isotopic Purity Check

Before using a new batch of DEA-d8, you must verify it does not contain native DEA (m/z 106).

- Inject: 10 µg/mL DEA-d8 solution.
- Monitor: Channel 106.1 -> 88.1.
- Acceptance: Signal in the native channel must be < 0.1% of the signal in the IS channel (114.1).[1]

### Linearity & Quantification

Construct a calibration curve by plotting the Area Ratio (Area Analyte / Area IS) vs. Concentration Ratio.

- The use of DEA-d8 renders the method robust against matrix effects. If the matrix suppresses the signal by 50%, it suppresses both the analyte and the IS equally, leaving the ratio (and therefore the calculated concentration) unchanged.[1]

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